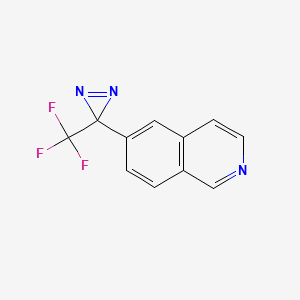
6-(3-(Trifluoromethyl)-3H-diazirin-3-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(Trifluoromethyl)-3H-diazirin-3-yl)isoquinoline is a useful research compound. Its molecular formula is C11H6F3N3 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(3-(Trifluoromethyl)-3H-diazirin-3-yl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The trifluoromethyl group and diazirine moiety contribute to its unique reactivity and interaction with biological targets, making it a candidate for various applications, including as a photoaffinity probe and in the development of kinase inhibitors.
Chemical Structure and Properties
The compound features an isoquinoline backbone substituted with a trifluoromethyl-diazine group. This structural arrangement is significant for its biological activity, as the diazirine can undergo photochemical transformations that facilitate covalent bonding with target proteins.
The biological activity of this compound is primarily attributed to its ability to act as a photoaffinity label. Upon UV irradiation, diazirine derivatives can form reactive carbene species that can covalently bond to nearby nucleophilic amino acids in proteins, allowing for the identification and study of protein interactions in complex biological systems.
Kinase Inhibition Studies
Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, it has been shown to selectively inhibit various serine/threonine kinases. A comparative analysis of kinase activity revealed that compounds related to this compound exhibit varying degrees of inhibition against key kinases involved in cancer signaling pathways, such as AKT1 and PKA.
Anti-inflammatory Activity
In addition to kinase inhibition, compounds similar to this compound have demonstrated anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models indicated significant reductions in inflammation markers, suggesting that this class of compounds may target inflammatory pathways effectively.
Case Studies
- Photoaffinity Labeling : Research conducted on the use of trifluoromethyl-diazines for photoaffinity labeling has shown that these compounds can effectively label proteins in complex mixtures, allowing for detailed studies of protein interactions and functions in cellular contexts .
- Kinase Profiling : In a study aimed at profiling the inhibitory effects of various diazirine derivatives on kinases, it was found that certain modifications to the isoquinoline structure enhanced selectivity and potency against specific kinases, indicating a promising direction for drug development .
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethyl)diazirin-3-yl]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10(16-17-10)9-2-1-8-6-15-4-3-7(8)5-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGQRZXUWIDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3(N=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














